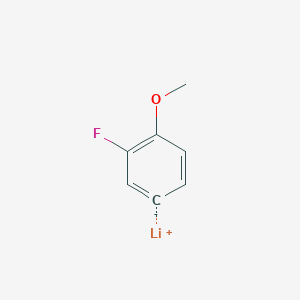

lithium;1-fluoro-2-methoxybenzene-5-ide

Description

Historical Context and Evolution of Organolithium Reagents in Organic Synthesis

The journey of organolithium chemistry began in the early 20th century, with initial syntheses involving the reaction of alkyl halides with lithium metal. numberanalytics.com A pivotal moment in their evolution occurred independently around 1940, when Henry Gilman and Georg Wittig discovered that organolithium compounds could deprotonate anisole (B1667542) at the position ortho (adjacent) to the methoxy (B1213986) group. wikipedia.orgwikiwand.com This finding laid the groundwork for what would become known as Directed ortho Metalation (DoM).

Prior to this, achieving regioselective functionalization of aromatic rings was often challenging, typically relying on the inherent electronic directing effects of substituents in electrophilic aromatic substitution, which often yield a mixture of ortho and para products. wikipedia.orgwikiwand.com The discovery of DoM provided chemists with a powerful strategy to selectively functionalize the ortho position with high precision. Further developments, such as the discovery of the lithium-halogen exchange reaction in 1938 by both Wittig and Gilman, expanded the synthetic toolkit, allowing for the preparation of specific organolithium reagents that might be inaccessible through direct deprotonation. nih.gov The commercial availability of common alkyllithiums like n-butyllithium has made these reagents readily accessible, solidifying their status as indispensable mainstays in both academic and industrial research, particularly in the pharmaceutical and materials science sectors. researchgate.netnumberanalytics.commasterorganicchemistry.com

Fundamental Principles of Directed Metalation and Its Significance

Directed ortho Metalation (DoM) is a powerful regioselective strategy that utilizes a functional group on an aromatic ring, known as a Directed Metalation Group (DMG), to guide the deprotonation of a specific C-H bond, typically the one located ortho to it. wikipedia.orgorganic-chemistry.org The process is driven by the coordination of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic heteroatom of the DMG. wikipedia.orgbaranlab.org This coordination creates a temporary complex that positions the strong base in close proximity to the adjacent ortho proton, facilitating its removal and the formation of a stable aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by a wide variety of electrophiles, introducing a new functional group at the targeted position with exceptional control. wikipedia.org

The effectiveness of a DMG is related to its ability to coordinate with the lithium atom. baranlab.org A variety of functional groups can act as DMGs, with their directing power varying significantly.

Table 1: Relative Strength of Common Directed Metalation Groups (DMGs)

| Relative Strength | Directing Group Examples |

|---|---|

| Strong | -O(CONR₂), -CONR₂, -SO₂NR₂ |

| Moderate | -OCH₃, -CH₂NR₂, -F, -CF₃ |

| Weak | -CH₂CH₂NR₂, -NR₂ |

This table provides a generalized hierarchy. The actual outcome can be influenced by steric factors, solvent, and the specific base used. harvard.edu

The compound of interest, lithium;1-fluoro-2-methoxybenzene-5-ide, also known as (5-fluoro-2-methoxyphenyl)lithium, presents an interesting case. Direct deprotonation of 1-fluoro-2-methoxybenzene would typically be expected to occur ortho to the stronger directing group, which is the methoxy group. However, lithiation at the C-5 position is para to the methoxy group and meta to the fluorine. This specific regioisomer is typically generated not by direct deprotonation of the parent arene, but through a lithium-halogen exchange reaction, for example, starting from 1-bromo-5-fluoro-2-methoxybenzene. This method provides a clean and high-yielding route to the desired organolithium species.

The significance of DoM lies in its ability to construct highly substituted aromatic and heterocyclic compounds with a level of regioselectivity that is often unattainable through classical electrophilic aromatic substitution methods. wikipedia.orgnumberanalytics.com This has made it an indispensable tool in the multi-step synthesis of complex molecules like pharmaceuticals and natural products. numberanalytics.com

Significance of Fluorinated Aryl Organolithium Reagents in Modern Synthetic Methodologies

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The carbon-fluorine bond is the strongest single bond to carbon, which often enhances the metabolic stability of a compound. nih.gov Furthermore, fluorine's high electronegativity can influence a molecule's acidity, basicity, and binding interactions with biological targets. nih.gov Consequently, fluorinated compounds are prevalent in pharmaceuticals, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov

Fluorinated aryl organolithium reagents, such as this compound, are highly valuable intermediates for the synthesis of these important molecules. They serve as nucleophilic building blocks that allow for the precise introduction of a fluoroaryl moiety into a target structure. The fluorine atom itself can act as a directing group in DoM reactions, enabling further functionalization of the aromatic ring. researchgate.net The use of these reagents is prominent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lookchem.com For example, the related compound 5-fluoro-2-methoxyphenylboronic acid, which can be prepared from the corresponding organolithium, is a key reagent in Suzuki coupling reactions for the synthesis of complex organic compounds. lookchem.com The ability to generate and utilize specific regioisomers of fluoroaryl organolithiums is crucial for accessing novel chemical space in drug discovery and materials science. rsc.orgrsc.org

Table 2: Chemical Compound Names

| Systematic Name | Common/Alternative Name(s) |

| This compound | (5-Fluoro-2-methoxyphenyl)lithium |

| n-Butyllithium | BuLi |

| Anisole | Methoxybenzene |

| 1-Bromo-5-fluoro-2-methoxybenzene | |

| 5-Fluoro-2-methoxyphenylboronic acid | 2-Methoxy-5-fluorophenylboronic acid |

| Tetrahydrofuran (B95107) | THF |

| Diethyl ether | Et₂O |

| Lithium diisopropylamide | LDA |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

671819-12-8 |

|---|---|

Molecular Formula |

C7H6FLiO |

Molecular Weight |

132.1 g/mol |

IUPAC Name |

lithium;1-fluoro-2-methoxybenzene-5-ide |

InChI |

InChI=1S/C7H6FO.Li/c1-9-7-5-3-2-4-6(7)8;/h3-5H,1H3;/q-1;+1 |

InChI Key |

YTFIQBDXQGQBBW-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].COC1=C(C=[C-]C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Lithiated Fluoroanisole Derivatives

Generation via Halogen-Lithium Exchange Strategies

Halogen-lithium exchange is a powerful and widely used method for the preparation of organolithium compounds. cardiff.ac.uk This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a lithium atom from an organolithium reagent, such as n-butyllithium (n-BuLi). cardiff.ac.uk This method is particularly effective for preparing specific regioisomers that are not accessible through direct deprotonation, such as lithium;1-fluoro-2-methoxybenzene-5-ide.

From Halogenated 1-Fluoro-2-methoxybenzenes and Analogues

The synthesis of this compound is readily accomplished by treating a 5-halo-1-fluoro-2-methoxybenzene with an alkyllithium reagent. The most common precursor is 5-bromo-1-fluoro-2-methoxybenzene, which can be synthesized from commercially available starting materials. rsc.orgnih.gov For instance, the reaction of 5-bromo-1-fluoro-2-methoxybenzene with n-BuLi or tert-butyllithium (B1211817) (t-BuLi) in an ethereal solvent like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) at low temperatures (typically -78 °C) leads to a rapid halogen-lithium exchange, yielding the desired 5-lithiated product. cardiff.ac.ukgoogle.com

The general scheme for this transformation is as follows:

Starting Material: 5-Bromo-1-fluoro-2-methoxybenzene

Reagent: n-Butyllithium (n-BuLi)

Product: this compound

While bromine is a common choice, iodo-substituted analogues can also be used and often react at even lower temperatures or with less reactive alkyllithium reagents. The choice of halogen can influence the reaction conditions and the potential for side reactions.

Optimization of Reaction Conditions for Regioselectivity and Yield

To ensure high yields and prevent unwanted side reactions, the conditions for halogen-lithium exchange must be carefully controlled. Key parameters include the choice of solvent, temperature, and the specific organolithium reagent used.

| Parameter | Condition | Rationale |

| Solvent | Ethereal solvents (e.g., THF, Et₂O) | Solvents like THF can deaggregate the organolithium reagent, increasing its reactivity. uwindsor.ca |

| Temperature | Low temperatures (e.g., -78 °C to -100 °C) | Minimizes side reactions such as attack on the solvent or rearrangement of the product. Halogen-lithium exchange is typically a very fast reaction even at these low temperatures. google.com |

| Reagent | n-BuLi or t-BuLi | n-BuLi is commonly used, while the more sterically hindered t-BuLi can sometimes offer different selectivity or reactivity. uwindsor.ca |

The regioselectivity of this method is excellent, as the position of the lithium atom is dictated by the position of the halogen on the starting material. This makes it the premier method for generating the 5-lithiated isomer, which is not directly accessible via ortho-metalation of the parent 1-fluoro-2-methoxybenzene.

Directed ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is an alternative strategy for generating aryllithium species. wikipedia.org This method involves the deprotonation of an acidic proton on an aromatic ring, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium reagent, delivering the base to a proximate ortho-position. wikipedia.org

Deprotonation Mediated by Lithium Amide Bases (e.g., LDA, LiTMP)

Strong, non-nucleophilic lithium amide bases are highly effective for DoM reactions. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are frequently employed. uwindsor.ca These bases are exceptionally strong, allowing for the deprotonation of even weakly acidic C-H bonds, but their steric bulk minimizes the risk of nucleophilic attack on the aromatic ring or other functional groups. youtube.commasterorganicchemistry.com

When applied to 1-fluoro-2-methoxybenzene, these bases will deprotonate the ring at the position ortho to the directing group. The methoxy (B1213986) group is a more powerful DMG than the fluorine atom. Therefore, lithiation occurs predominantly at the C6 position, which is ortho to the methoxy group.

| Base | pKa (Conjugate Acid) | Characteristics |

| LDA | ~36 | Strong, sterically hindered base. Widely used for forming lithium enolates and in DoM reactions. libretexts.orglibretexts.org |

| LiTMP | ~37 | Even more sterically hindered than LDA, which can lead to different regioselectivity in some cases. uwindsor.canih.gov |

These reactions are typically performed in THF at low temperatures, such as -78 °C, to ensure kinetic control and high selectivity. rochester.edu

Influence of Alkyl Lithium Reagents and Coordinating Additives (e.g., TMEDA, THF)

Alkyllithium reagents like n-BuLi and sec-butyllithium (B1581126) (s-BuLi) can also be used for DoM. baranlab.org In solution, these reagents exist as aggregates, which are less reactive. baranlab.org The addition of a coordinating ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or the use of a coordinating solvent like THF, breaks up these aggregates, increasing the basicity and reactivity of the organolithium species. uwindsor.cabaranlab.org

The n-BuLi/TMEDA system is a classic combination for DoM. TMEDA, a bidentate Lewis base, chelates the lithium cation, leading to a more reactive monomeric species that facilitates the deprotonation of the aromatic ring. baranlab.org

Regiochemical Control in DoM Processes on Fluoroanisoles

In 1-fluoro-2-methoxybenzene, both the fluorine and methoxy groups can act as DMGs. The methoxy group is generally considered a stronger DMG than fluorine. harvard.edu Consequently, DoM reactions on the unsubstituted ring preferentially occur at the C6 position, which is ortho to the methoxy group.

Methoxy Group: Directs to C2 and C6.

Fluorine Group: Directs to C2.

The cooperative coordination of the lithium reagent by both the methoxy and fluoro groups at the C2 position might be expected, but the deprotonation at C6 is generally favored. This is because the methoxy group's directing ability is stronger. harvard.edu The inherent acidity of the protons also plays a role, but the coordinating effect of the DMG is often the dominant factor in determining the site of metalation. baranlab.org

Therefore, to synthesize the specific isomer this compound via a DoM strategy, one would need to start with a differently substituted fluoroanisole, for example, one with a powerful DMG at the C4 position, to direct lithiation to the adjacent C5 position. For the parent 1-fluoro-2-methoxybenzene, DoM reliably yields the 6-lithio derivative, not the 5-lithio isomer. unblog.frepfl.ch

Advanced Synthetic Approaches: Emerging Techniques for Organolithium Generation

The synthesis of organolithium compounds, which are pivotal reagents in organic chemistry, has traditionally been performed using solution-based methods that often require cryogenic temperatures, inert atmospheres, and large volumes of organic solvents. asiaresearchnews.comhokudai.ac.jp These conventional approaches present challenges related to safety, environmental impact, and scalability. asiaresearchnews.comvapourtec.com In response, emerging techniques such as mechanochemistry and continuous flow synthesis have been developed to provide more efficient, safer, and sustainable alternatives for generating these valuable intermediates. bioengineer.orgchemistryviews.org

Mechanochemical Synthesis of Organolithium Reagents

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions. bioengineer.org This technique represents a significant departure from traditional solution-based synthesis. In the mechanochemical generation of organolithium reagents, a solid organohalide and pieces of lithium metal are placed in a milling jar with grinding balls. asiaresearchnews.com The mechanical energy supplied by the milling process facilitates the reaction between the halide and the lithium metal, generating the desired organolithium species, often in the absence of a bulk solvent. asiaresearchnews.comresearchgate.net

This solvent-free approach offers numerous advantages. It simplifies the reaction setup, reduces environmental waste, and can enhance safety by minimizing the handling of large quantities of flammable solvents. asiaresearchnews.combioengineer.org Research has demonstrated that mechanochemical methods can be significantly faster and more efficient than their solution-based counterparts. For instance, a 77% conversion to an organolithium compound was achieved in just 5 minutes of milling, whereas the same reaction in solution required 60 minutes to reach a 69% conversion. asiaresearchnews.combioengineer.org

The mechanochemical approach has been successfully applied to the lithiation of a variety of substrates, including organofluorine compounds. researchgate.net This makes it a potentially powerful tool for the synthesis of lithiated fluoroanisole derivatives. The process involves the direct C-F bond lithiation with bulk lithium metal under mechanochemical conditions. researchgate.net

Table 1: Comparison of Mechanochemical vs. Solution-Based Synthesis of an Organolithium Reagent

| Method | Reaction Time | Conversion Rate | Conditions |

| Mechanochemical | 5 minutes | 77% | Ball-milling, solvent-free |

| Solution-Based | 5 minutes | <5% | Inert gas, organic solvent |

| Solution-Based | 60 minutes | 69% | Inert gas, organic solvent |

| Data sourced from studies conducted by the Institute for Chemical Reaction Design and Discovery (WPI-ICReDD) at Hokkaido University. asiaresearchnews.combioengineer.org |

Continuous Flow Synthesis Methods for Organolithium Compounds

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. ucc.ienih.gov This technology offers a solution to many of the challenges associated with the large-scale application of highly reactive species like organolithium compounds. chemistryviews.orgacs.org The high surface-area-to-volume ratio in microreactors allows for superior heat dissipation and precise temperature control, which is critical for managing the often exothermic nature of organolithium reactions. ucc.ie

This enhanced control significantly improves the safety profile of these reactions, allowing them to be performed under conditions that would be hazardous in a traditional batch setup. vapourtec.com For example, flow chemistry can enable reactions at higher temperatures than batch processes, increasing reaction rates and throughput. acs.org A deprotonation/borylation reaction that yielded 51% in batch mode at -78°C saw its yield increase to 78% at ambient temperature when performed in a continuous flow system. vapourtec.com

A significant challenge in the continuous flow processing of organolithiums is the potential for reactor fouling or clogging due to the formation of solid byproducts. vapourtec.comacs.org This issue can be mitigated by using more concentrated organolithium solutions (≥3 M) and substituting hydrocarbon solvents with donor solvents like tetrahydrofuran (THF), which helps to keep intermediates and byproducts in solution. vapourtec.comgoogle.com

Continuous flow protocols have been developed for various organolithium-mediated transformations, including deprotonations, halogen-lithium exchanges, and cross-coupling reactions. vapourtec.comchemistryviews.org These methods are characterized by very short residence times, often on the order of seconds, which can be crucial for generating unstable intermediates that might otherwise decompose. chemistryviews.orgnih.gov For instance, high yields for cross-coupling reactions with organolithium reagents have been achieved with residence times as short as 40 seconds. chemistryviews.org This makes continuous flow a highly promising methodology for the controlled generation of specific isomers like this compound via directed ortho-lithiation or halogen-lithium exchange.

Table 2: Examples of Organolithium Reactions in Continuous Flow Systems

| Reaction Type | Substrates | Catalyst/Reagent | Residence Time | Temperature | Yield |

| Deprotonation/Borylation | Not specified | n-BuLi | Not specified | Ambient | 78% |

| Cross-Coupling | n-hexyllithium, 4-bromoanisole | Pd[P(tBu)3]2 | 40 seconds | Not specified | High |

| Coupling Reaction | Sulfone (40), Aldehyde (39) | n-BuLi | <2.4 s (lithiation) | 10°C | High conversion |

| Data sourced from various studies on continuous flow organolithium chemistry. vapourtec.comchemistryviews.orgnih.gov |

Structural Elucidation and Aggregation Phenomena of Aryl Organolithium Species

Spectroscopic Investigations of Solution-Phase Structures and Dynamics

The solution-phase structure of an organolithium compound is rarely a simple monomer. Instead, these species often exist as dynamic equilibria of various aggregates (dimers, tetramers, etc.), which can be either homoaggregates or mixed aggregates, also involving solvent molecules. Spectroscopic methods are the primary tools for investigating these complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying the structure and dynamics of organolithium compounds in solution. acs.org By analyzing various nuclei (¹H, ¹³C, ⁶Li, ⁷Li), detailed information about the bonding, structure, and aggregation state can be obtained.

¹H NMR spectroscopy provides information on the protons within the molecule. For lithium;1-fluoro-2-methoxybenzene-5-ide, analysis of the aromatic region would be crucial. The introduction of lithium at the C-5 position would cause significant changes in the chemical shifts of the remaining aromatic protons (at C-3, C-4, and C-6) compared to the precursor, 2-fluoroanisole. Generally, protons ortho to the lithiated carbon experience a notable upfield shift due to increased electron density. The methoxy (B1213986) group protons would also be monitored for any changes in their chemical environment upon lithiation. For related organolithium compounds, ¹H NMR has been instrumental in observing the distinct signals corresponding to different aggregate species in solution. doi.org

Table 1: Hypothetical ¹H NMR Data Comparison for Aromatic Protons This table illustrates the expected, but not experimentally reported, shifts upon lithiation based on general principles.

| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Methoxy (ppm) |

|---|---|---|---|---|---|

| 2-Fluoroanisole | ~6.9-7.1 | ~6.9-7.1 | ~6.9-7.1 | ~6.9-7.1 | ~3.9 |

¹³C NMR spectroscopy is particularly informative for characterizing the carbon-lithium (C-Li) bond. The carbon atom directly bonded to lithium (the ipso-carbon) exhibits a very characteristic, highly deshielded signal, often appearing well above 170 ppm. This large downfield shift is a hallmark of the C-Li bond and provides direct evidence of lithiation. Furthermore, scalar coupling between ¹³C and lithium isotopes (⁷Li or ⁶Li) can sometimes be observed, providing further insight into the nature of the C-Li bond and the aggregation state. The chemical shifts of the other aromatic carbons are also significantly affected by the presence of the lithium atom.

Both stable lithium isotopes, ⁷Li (spin I = 3/2) and ⁶Li (spin I = 1), are NMR active and provide direct information about the lithium environment. acs.org ⁶Li NMR is often preferred due to its smaller quadrupole moment, which results in sharper lines and better resolution, despite its lower natural abundance. The chemical shift and multiplicity of the lithium signal are highly dependent on the aggregation state (monomer, dimer, tetramer) and the number of solvent molecules coordinated to the lithium cation. For instance, distinct ⁶Li NMR signals are often observed for dimeric and tetrameric aggregates coexisting in solution, allowing for their quantification. acs.org

Two-dimensional (2D) NMR techniques are essential for unraveling the complex structures of organolithium aggregates.

Heteronuclear Overhauser Effect Spectroscopy (HOESY): ⁶Li-¹H HOESY experiments are particularly valuable as they detect through-space proximity between lithium atoms and protons of the organic ligand or solvent molecules. This can confirm which protons are spatially close to the lithium core in an aggregate, helping to define its three-dimensional structure.

Diffusion-Ordered Spectroscopy (DOSY): The DOSY technique separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size. osti.govchemicalbook.com It functions as "NMR chromatography," allowing for the identification of species of different sizes in a mixture. nih.gov By measuring the diffusion coefficients of different aggregates in solution, their relative sizes (and thus, their aggregation numbers) can be determined. osti.govchemicalbook.comresearchgate.net This method is a powerful tool for assigning specific NMR signals to the correct aggregate (e.g., dimer vs. tetramer) without ambiguity. semanticscholar.org

Table 2: Application of 2D NMR in Organolithium Structural Analysis

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| ⁶Li-¹H HOESY | Interatomic distances between Li and H atoms. | Would reveal the proximity of methoxy or aromatic protons to the lithium core, defining the aggregate's conformation. |

| ¹H DOSY | Relative size of different proton-containing species. | Would differentiate between monomeric, dimeric, and higher-order aggregates based on their diffusion rates in solution. researchgate.net |

Vibrational Spectroscopy (Infrared, Raman) for Diagnostic Frequencies and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They can be used to identify functional groups and to monitor the progress of reactions. Upon lithiation of 2-fluoroanisole, changes in the C-H and C-C stretching and bending vibrations of the aromatic ring would be expected. A key feature to monitor would be the appearance of new vibrational modes associated with the C-Li bond, although these typically occur at low frequencies and can be difficult to observe. These techniques are also valuable for detecting the presence of reaction byproducts or unreacted starting materials.

Solid-State Structural Analysis: X-ray Crystallography of Organolithium Aggregates

X-ray crystallography stands as the definitive method for the unambiguous determination of the solid-state structures of organolithium aggregates. These studies have revealed a fascinating array of structural motifs, moving far beyond the simplistic monomeric "R-Li" representation often used in chemical equations. nih.gov The fundamental building block in many organolithium structures is the Li₄ tetrahedron, with the organic ligands capping the faces of this lithium core. wikipedia.org

For aryl organolithium compounds, the solid-state structures can range from dimeric to tetrameric and even higher-order aggregates, often incorporating solvent molecules or other coordinating ligands. nih.gov For instance, phenyllithium (B1222949), a well-studied aryl organolithium, has been shown to exist as a mixture of tetramers and dimers in diethyl ether. wisc.edu The precise arrangement of the aryl groups and lithium atoms is dictated by a delicate balance of electrostatic interactions, steric hindrance between the bulky aryl substituents, and coordination to solvent molecules. saylor.org

Factors Governing Aggregation State: Solvent Polarity, Concentration, and Ligand Coordination

The degree of aggregation of aryl organolithium species is not static but exists in a dynamic equilibrium that is highly sensitive to the surrounding environment. saylor.orgresearchgate.net Key factors that govern this equilibrium include the polarity of the solvent, the concentration of the organolithium species, and the presence and nature of coordinating ligands. saylor.orgwikipedia.orglibretexts.org Generally, in non-polar hydrocarbon solvents, organolithium compounds tend to form higher-order aggregates to maximize intermolecular stabilization. numberanalytics.com As the polarity of the solvent increases, for example by using ethers, the solvent molecules can coordinate to the lithium centers, leading to the breakdown of these large aggregates into smaller, more reactive species. numberanalytics.com

| Factor | Effect on Aggregation |

| Solvent Polarity | Increasing polarity generally leads to deaggregation. |

| Concentration | Higher concentrations tend to favor higher aggregation states. |

| Ligand Coordination | Stronger coordinating ligands promote the formation of smaller aggregates. |

The most direct method to control the aggregation state of organolithium reagents is through the addition of Lewis basic ligands. saylor.orgwikipedia.orgnih.gov These ligands, typically ethers or multidentate amines, coordinate strongly to the lithium cations, disrupting the intermolecular C-Li interactions that hold the aggregates together. nih.govnih.gov

Tetrahydrofuran (B95107) (THF): As a polar ethereal solvent, THF is effective at breaking down large aggregates. numberanalytics.com For example, in the case of phenyllithium, which exists as tetramers and dimers in diethyl ether, the addition of THF shifts the equilibrium towards the formation of dimers. wisc.edu

N,N,N',N'-Tetramethylethylenediamine (TMEDA): This bidentate chelating amine is a powerful deaggregating agent. nih.gov The chelation effect of TMEDA allows it to bind strongly to lithium, often resulting in the formation of dimeric complexes from higher-order aggregates. wisc.edunih.gov The addition of TMEDA to an ethereal solution of phenyllithium leads to the quantitative formation of a dimeric TMEDA-solvated complex. wisc.edu

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA): This tridentate ligand is even more effective at sequestering the lithium cation. In many cases, the coordination of PMDETA is strong enough to break down aggregates into monomeric organolithium species. wisc.edu For instance, PMDETA converts phenyllithium in diethyl ether into a monomeric complex. wisc.edu The enhanced reactivity often observed in the presence of these ligands is attributed to the formation of these smaller, more accessible, and kinetically more reactive species. researchgate.net

| Lewis Base | Typical Effect on Aryl Organolithium Aggregates |

| Tetrahydrofuran (THF) | Shifts equilibrium towards smaller aggregates (e.g., dimers). wisc.edu |

| TMEDA | Forms well-defined dimeric complexes. wisc.edunih.gov |

| PMDETA | Can lead to the formation of monomeric species. wisc.edu |

The aggregation state and reactivity of aryl organolithium compounds can also be significantly influenced by the presence of lithium salts, such as lithium halides (LiX). researchgate.net These salts can co-aggregate with the organolithium species to form mixed aggregates. nih.gov The formation of these mixed aggregates can alter the structure, solubility, and reactivity of the organolithium reagent in ways that are not always predictable. researchgate.net

The incorporation of a lithium salt into an organolithium aggregate can lead to a more thermodynamically stable structure, which may be either more or less reactive than the parent homo-aggregate. The specific outcome depends on the nature of the aryl group, the halide, and the solvent. For instance, the reactivity of some organolithium reagents can be enhanced by the addition of lithium salts, a phenomenon that is often exploited in synthetic applications. The study of these mixed aggregates is crucial for a complete understanding of organolithium chemistry, as they are often present in reaction mixtures, either as byproducts of the synthesis or as deliberate additives. acs.org

Reaction Mechanisms and Reactivity Profiles of Organolithium Reagents Derived from 1 Fluoro 2 Methoxybenzene

Mechanistic Frameworks of Aromatic C-H Activation and Lithiation

The deprotonation of an aromatic C-H bond by an organolithium reagent, such as n-butyllithium, is not a simple acid-base reaction. The process is facilitated by the presence of heteroatom-containing substituents on the aromatic ring, which can coordinate to the lithium ion. This coordination localizes the organolithium reagent, lowering the activation energy for the deprotonation of a nearby C-H bond. Two closely related mechanistic models, Concerted Metalation-Deprotonation (CMD) and chelation-control, are used to describe this process.

The Concerted Metalation-Deprotonation (CMD) mechanism describes a pathway where the cleavage of the C-H bond and the formation of the new C-Li bond occur within a single transition state. rsc.org While the term is most frequently applied to C-H activation by transition metals, the underlying principle is analogous to the mechanism widely accepted for directed ortho-lithiation. researchgate.netwikipedia.org In this model, the organolithium reagent first coordinates to the directing group (the methoxy (B1213986) group in 1-fluoro-2-methoxybenzene). This pre-coordination complex then proceeds through a cyclic transition state where the alkyl group of the butyllithium abstracts the ortho-proton simultaneously as the carbon atom forms a bond with the lithium cation. This process is more accurately described for organolithium chemistry as a Complex-Induced Proximity Effect (CIPE), where the initial complexation is the key step that facilitates the kinetically favored deprotonation at the adjacent position. researchgate.net

The chelation-controlled mechanism is the classical explanation for the regioselectivity observed in directed ortho-metalation (DoM). wikipedia.org This model emphasizes the initial, crucial step of coordination between the organolithium reagent and a directing metalation group (DMG) on the substrate. wikipedia.org The heteroatom of the DMG (oxygen in the methoxy group) acts as a Lewis base, coordinating to the Lewis acidic lithium atom of the organolithium reagent. wikipedia.org This interaction forms an intermediate complex that brings the nucleophilic alkyl group of the organolithium into close proximity with the C-H bond at the ortho position (C6). researchgate.netwikipedia.org This proximity effect dramatically increases the rate of deprotonation at that site compared to all other protons on the ring, leading to high regioselectivity. Spectroscopic studies on the metalation of related compounds have suggested the presence of such complex intermediates prior to the formation of the final lithiated product. researchgate.net

Intramolecular Directing Group Effects and Agostic Interactions

In 1-fluoro-2-methoxybenzene, two potential directing groups are present: the methoxy group (-OCH₃) at C2 and the fluoro group (-F) at C1. Both are known to be effective ortho-directing metalation groups. The methoxy group directs lithiation to the C6 position. The fluorine atom, through a strong inductive effect, increases the acidity of adjacent protons and also directs lithiation to its ortho positions, C2 (blocked) and C6. Consequently, the directing effects of both the fluoro and methoxy groups are synergistic, strongly activating the C6 position for deprotonation. Fluorine, when located at a position ortho to a lithiation center, is one of the most powerful activating groups. researchgate.net

The interaction between the lithium center and surrounding ligands is complex. Organolithium reagents exist as aggregates (e.g., tetramers or hexamers), and additives like tetramethylethylenediamine (TMEDA) can break down these aggregates to form more reactive monomeric or dimeric species. researchgate.netwikipedia.org In the solid state, weak, stabilizing interactions known as agostic interactions can occur. For instance, in the cubane-type tetramer of methyllithium, the methyl groups have been observed to exhibit agostic interactions with lithium cations of adjacent tetramers, highlighting the tendency for stabilizing C-H---Li contacts. wikipedia.org Similar pre-coordination interactions between the C-H bond to be cleaved and the lithium aggregate are considered to be a key feature of the deprotonation transition state.

Table 1: Relative Directing Power of Common Substituents in ortho-Lithiation This table provides a qualitative hierarchy of common directed metalation groups (DMGs). The relative power can be influenced by the specific substrate, base, and reaction conditions.

| Relative Directing Power | Functional Group (DMG) |

| Very Strong | -O(CONR₂) (carbamate), -CONR₂ (tertiary amide) |

| Strong | -SO₂NR₂, -CH₂NR₂, -OMe (methoxy) |

| Moderate | -F (fluoro), -NR₂, -SR |

| Weak | -CF₃, -Cl |

Competing Reaction Pathways and Selectivity Considerations

The generation of the desired organolithium species from 1-fluoro-2-methoxybenzene must compete with potential side reactions. The reaction conditions, particularly temperature, play a critical role in determining the outcome. imperial.ac.ukthecatalyst.org The primary lithiation at C6 is a kinetically controlled process, favored at low temperatures (typically -78 °C). imperial.ac.ukuwindsor.ca

Organolithium reagents can react with aryl halides via two main pathways: deprotonation of a C-H bond or lithium-halogen exchange. The outcome is dependent on the halogen. For aryl iodides and bromides, lithium-halogen exchange is an extremely fast process that typically outcompetes deprotonation. In contrast, the C-F bond is significantly stronger and less prone to cleavage. nih.gov Consequently, for fluoroarenes like 1-fluoro-2-methoxybenzene, deprotonation at the most acidic site, especially one activated by a directing group, is the overwhelmingly favored kinetic pathway. Direct cleavage or exchange of the fluorine atom is not a significant competing reaction under typical directed ortho-lithiation conditions. nih.gov

A significant competing pathway, particularly upon warming, is the formation of a benzyne intermediate. The initially formed 6-lithio-1-fluoro-2-methoxybenzene is an ortho-lithiated fluoroarene. This species can undergo a facile elimination of lithium fluoride (LiF). This elimination reaction generates a highly reactive intermediate known as 2-methoxybenzyne.

This benzyne formation becomes more prominent at temperatures above -40 °C. Once formed, the benzyne is a powerful electrophile and will be rapidly trapped by any available nucleophile in the reaction mixture. The nucleophile could be the butyllithium reagent, another molecule of the lithiated arene, or an external trapping agent if one is added. This pathway can either be an undesired side reaction that consumes the target organolithium or a synthetically useful strategy to access different substitution patterns if the benzyne is trapped deliberately.

Table 2: Potential Reaction Pathways for 1-Fluoro-2-methoxybenzene with an Organolithium Reagent (RLi)

| Pathway | Intermediate/Product | Controlling Factors |

| Directed ortho-Metalation | 6-Lithio-1-fluoro-2-methoxybenzene | Kinetic control, low temperature (-78 °C), strong directing groups (-F, -OMe). |

| Benzyne Formation | 2-Methoxybenzyne | Thermodynamic control, warming the reaction mixture, presence of a good leaving group (ortho-F to Li). |

| Lithium-Halogen Exchange | Not significant | Unfavorable due to high C-F bond strength. |

Kinetic vs. Thermodynamic Control in Regioselective Lithiation

The formation of organolithium reagents from substituted aromatic compounds through directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. uwindsor.caharvard.eduwikipedia.orgbaranlab.org In the case of 1-fluoro-2-methoxybenzene (also known as 2-fluoroanisole), both the fluorine and the methoxy groups can act as directing metalation groups (DMGs), leading to the possibility of forming different constitutional isomers of the lithiated species. The methoxy group is a well-established DMG, coordinating with the lithium atom of the organolithium base (e.g., n-butyllithium) and directing deprotonation to the adjacent ortho position (C6). Conversely, fluorine can also act as a DMG, directing lithiation to its ortho position (C3).

The regiochemical outcome of the lithiation of 2-fluoroanisole is highly dependent on the reaction conditions, a classic example of kinetic versus thermodynamic control.

Under kinetically controlled conditions , typically at low temperatures (e.g., -78 °C) and with short reaction times, the deprotonation occurs at the most acidic proton, which is influenced by the inductive effects of the substituents. The fluorine atom, being highly electronegative, increases the acidity of the adjacent protons. Therefore, lithiation preferentially occurs at the position ortho to the fluorine atom (C3), leading to the formation of 2-fluoro-3-lithioanisole as the major product. This is considered the kinetic product as it is formed faster.

Conversely, under thermodynamically controlled conditions , which involve higher temperatures or longer reaction times, an equilibrium can be established between the different possible lithiated species. The thermodynamically more stable product will predominate. The lithium cation can coordinate more strongly with the oxygen atom of the methoxy group, forming a more stable six-membered chelate ring with the lithium atom positioned at C6. This coordination stabilizes the organolithium species, making 2-fluoro-6-lithioanisole the thermodynamically favored product. Therefore, allowing the reaction to warm or extending the reaction time will lead to the isomerization of the initially formed kinetic product to the more stable thermodynamic product.

The regioselectivity of this reaction can be influenced by the choice of the organolithium base and the solvent system. The use of bulky bases may favor the less sterically hindered position, while coordinating solvents can influence the stability of the intermediates.

Table 1: Regioselectivity of the Lithiation of 2-Fluoroanisole under Different Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product Ratio (Kinetic:Thermodynamic) |

| 1 | n-BuLi | THF | -78 | 0.5 | Major:Minor |

| 2 | n-BuLi | THF | 0 | 2 | Minor:Major |

| 3 | s-BuLi/TMEDA | THF | -78 | 1 | Predominantly Kinetic |

| 4 | LDA | THF | -78 | 1 | Predominantly Kinetic |

Note: This table is a representative example based on general principles of directed ortho-metalation and may not reflect actual experimental data.

Transmetalation Reactions: Mechanism and Scope

The organolithium reagent, lithium;1-fluoro-2-methoxybenzene-5-ide (the thermodynamic product of the lithiation of 1-fluoro-2-methoxybenzene), can be further utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions through transmetalation. This process involves the transfer of the aryl group from lithium to another metal, creating a new organometallic reagent with altered reactivity and selectivity. baranlab.org

The general mechanism of transmetalation involves the reaction of the organolithium compound with a metal salt (MXn). The lithium atom is exchanged for the metal (M), forming a new organometallic species and a lithium salt (LiX).

M-X + Ar-Li → Ar-M + Li-X

The scope of transmetalation reactions with this compound is broad, allowing for the synthesis of a diverse range of functionalized aromatic compounds. Common metals used for transmetalation include zinc, copper, and boron.

Transmetalation with Zinc:

Reaction of 2-fluoro-5-lithioanisole with zinc salts, such as zinc chloride (ZnCl₂), yields the corresponding organozinc reagent, (2-fluoro-5-methoxyphenyl)zinc chloride. Organozinc reagents are generally less reactive and more functional group tolerant than their organolithium precursors. They are particularly useful in Negishi cross-coupling reactions to form biaryl compounds.

Transmetalation with Copper:

Transmetalation with copper(I) salts, such as copper(I) cyanide (CuCN) or copper(I) bromide (CuBr), generates organocopper reagents. These reagents are valuable for a variety of transformations, including conjugate additions to α,β-unsaturated carbonyl compounds and cross-coupling reactions. The formation of higher-order cuprates by the addition of a second equivalent of the organolithium reagent can further modify the reactivity.

Transmetalation with Boron:

The reaction of 2-fluoro-5-lithioanisole with borate (B1201080) esters, such as triisopropyl borate (B(O-iPr)₃), is a widely used method for the synthesis of boronic acids and their derivatives. nih.govbris.ac.ukbris.ac.uku-tokyo.ac.jpnih.govnih.gov This "lithiation-borylation" sequence is a powerful tool for introducing a boronic acid or boronic ester functionality onto the aromatic ring. The resulting arylboronic acids are key substrates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.

The scope of these transmetalation reactions allows for the introduction of a wide array of electrophiles, leading to the synthesis of complex molecules with high regioselectivity. The choice of the metal for transmetalation dictates the subsequent reactivity and the types of transformations that can be achieved.

Table 2: Scope of Transmetalation Reactions of 2-Fluoro-5-lithioanisole

| Metal Salt | Resulting Organometallic Reagent | Key Applications |

| ZnCl₂ | (2-fluoro-5-methoxyphenyl)zinc chloride | Negishi cross-coupling |

| CuCN | (2-fluoro-5-methoxyphenyl)copper | Conjugate addition, cross-coupling |

| B(O-iPr)₃ | 2-fluoro-5-methoxyphenylboronic acid | Suzuki-Miyaura cross-coupling |

Note: This table provides a general overview of the applications of the resulting organometallic reagents.

Theoretical and Computational Investigations of Fluoroaryl Organolithium Species

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and the nature of the carbon-lithium (C-Li) bond in fluoroaryl organolithium species. researchgate.net For a molecule like lithiated fluoroanisole, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

These calculations reveal that the C-Li bond is highly ionic due to the large difference in electronegativity between carbon and lithium. wikipedia.org In "lithium;1-fluoro-2-methoxybenzene-5-ide," the lithium atom is coordinated to the carbon at the 5-position of the fluoroanisole ring. The methoxy (B1213986) (-OCH3) and fluorine (-F) substituents significantly influence the charge distribution within the aromatic ring. The methoxy group is a directing group, influencing the position of lithiation. wikipedia.org

QM calculations provide insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting the molecule's reactivity. The HOMO is typically localized on the carbanionic center, indicating its nucleophilic character, while the LUMO distribution suggests sites susceptible to nucleophilic attack.

Key electronic properties calculated using QM methods are summarized in the table below.

| Property | Description | Relevance to Fluoroaryl Organolithiums |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines bond lengths, bond angles, and the overall shape of the species and its aggregates. |

| Mulliken/NBO Charges | Distribution of electron density among the atoms. | Quantifies the polarity of the C-Li bond and the influence of substituents on the ring's electron density. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. researchgate.net |

Molecular Dynamics (MD) Simulations for Aggregate Behavior and Solvation

Organolithium reagents rarely exist as monomers in solution; they tend to form aggregates (dimers, tetramers, etc.) and are heavily solvated by solvent molecules. Molecular Dynamics (MD) simulations are a powerful tool for studying these dynamic phenomena, which occur over timescales from picoseconds to nanoseconds. osti.govornl.gov

MD simulations model the system as a collection of atoms whose movements are governed by a force field, which describes the potential energy of the system. nih.gov These simulations provide a detailed, atomistic view of how individual molecules of "this compound" interact with each other and with solvent molecules like tetrahydrofuran (B95107) (THF) or diethyl ether.

Key insights from MD simulations include:

Aggregate Formation and Stability: Simulations can predict the preferred size and geometry of aggregates and the energetics of their formation.

Solvation Shell Structure: MD reveals the number of solvent molecules in the primary and secondary solvation shells around the lithium ion and the aggregate, as well as the orientation of these solvent molecules. researchgate.net The interaction between lithium ions and solvent molecules is a key factor influencing the reactivity and stability of the organolithium species. uin-malang.ac.id

Ion and Solvent Dynamics: These simulations can calculate diffusion coefficients for the organolithium species and solvent molecules, providing information on their mobility in solution. rsc.org They also elucidate the timescale of solvent exchange, where a solvent molecule in the first solvation shell is replaced by one from the bulk solvent. osti.gov

The following table summarizes typical parameters investigated in MD simulations of organolithium systems.

| Parameter | Description | Typical Findings |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Determines the Li-solvent and Li-C bond distances and coordination numbers in the solvated aggregates. researchgate.net |

| Coordination Number | The average number of nearest neighbors to a central atom (e.g., Li+). | For lithium ions in ether solvents, coordination numbers are typically around 4. |

| Diffusion Coefficient | A measure of the mobility of a species in solution. | Reveals how aggregation and solvation affect the movement of the organolithium reagent through the solvent. uin-malang.ac.idrsc.org |

| Solvation Free Energy | The free energy change associated with transferring a solute from a vacuum to a solvent. | Indicates the thermodynamic stability of the solvated species. |

Computational Studies of Reaction Mechanisms, Transition States, and Energy Profiles

Computational chemistry is extensively used to elucidate the mechanisms of reactions involving organolithium reagents. escholarship.org For "this compound," this includes its formation via deprotonation (metalation) and its subsequent reactions with various electrophiles.

Using methods like DFT, researchers can map the entire potential energy surface of a reaction. This process involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of these stationary points. The energy difference between reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate.

Characterizing Transition States: A transition state is a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is used to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. escholarship.org

For the formation of "this compound" via ortho-lithiation of a fluoroanisole precursor, computational studies can model the interaction with a base like n-butyllithium. These studies often reveal a cyclic transition state where the lithium atom of the base coordinates with the oxygen of the methoxy group, directing the deprotonation to the ortho position. wikipedia.org This is known as a complex-induced proximity effect. wikipedia.org DFT calculations can compare the energy barriers for deprotonation at different positions on the aromatic ring, explaining the observed regioselectivity. nih.gov

Prediction of Reactivity and Selectivity Parameters

Beyond elucidating reaction mechanisms, computational models can predict the reactivity and selectivity of fluoroaryl organolithium species. rsc.org Reactivity descriptors, derived from QM calculations, provide a quantitative basis for understanding why a molecule reacts the way it does. scirp.org

For "this compound," these parameters can predict its behavior as a nucleophile in subsequent reactions.

Fukui Functions: These functions are used within conceptual DFT to identify the most reactive sites in a molecule. The Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to an electrophile, while the function for electrophilic attack (f-) highlights the most nucleophilic centers. For an organolithium reagent, the carbanionic carbon atom is expected to have the highest f- value.

The table below outlines key reactivity descriptors and their significance.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. Higher values indicate greater reactivity. scirp.org |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. Harder molecules are generally less reactive. scirp.org |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A global measure of electrophilic power. |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness; softer molecules are more polarizable and generally more reactive. researchgate.net |

By calculating these parameters for "this compound," chemists can predict its reactivity towards different electrophiles and anticipate the regioselectivity of its reactions, providing valuable guidance for synthetic planning. rsc.org

Future Prospects and Emerging Research Avenues in Fluoroaryl Organolithium Chemistry

Development of Novel Reagents and Catalytic Systems

The development of novel reagents and catalytic systems is a primary driver of innovation in fluoroaryl organolithium chemistry. The reactivity of organolithium compounds can be finely tuned through the formation of mixed aggregates and the use of specific catalysts, opening up new synthetic possibilities. nih.govwikipedia.org

Recent advancements have focused on the direct catalytic cross-coupling of organolithium reagents with various electrophiles. researchgate.netrug.nlrug.nl Palladium-phosphine complexes, for instance, have shown great promise in facilitating the cross-coupling of a wide range of alkyl-, aryl-, and heteroaryl-lithium reagents with aryl- and alkenyl-bromides under mild conditions. researchgate.netrug.nl These methods often proceed rapidly at room temperature and can tolerate a variety of functional groups. researchgate.net The development of such catalytic systems is crucial for expanding the synthetic utility of fluoroaryl organolithiums like 3-fluoro-4-methoxyphenyllithium, enabling their efficient incorporation into complex molecular architectures.

The table below summarizes key aspects of catalytic systems used in organolithium cross-coupling reactions.

| Catalyst System | Key Features | Relevant Substrates | Ref |

| Palladium-Phosphine Complexes | Mild reaction conditions, broad substrate scope, tolerance of functional groups. | Alkyl-, aryl-, and heteroaryl-lithium reagents; aryl- and alkenyl-bromides. | researchgate.netrug.nl |

| Nickel-based Catalysts | Often used for cross-coupling with organic halides. | Organometallic reagents and organic halides. | dicp.ac.cn |

Future research in this area will likely focus on developing even more robust and versatile catalytic systems. This includes catalysts that can operate under greener conditions, tolerate an even wider range of functional groups, and enable previously challenging transformations. For instance, the development of catalysts for the direct C-H functionalization of fluoroaromatics, activated by an organolithium species, would represent a significant step forward.

Advancements in Asymmetric Synthesis Utilizing Chiral Organolithium Aggregates

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries. fiveable.me Organolithium reagents have been employed in asymmetric synthesis, and the formation of chiral aggregates is a key aspect of achieving high levels of stereocontrol. nih.govwikipedia.org

The aggregation of organolithium compounds is a well-known phenomenon, where individual molecules associate to form larger clusters. wikipedia.orgfiveable.me When a chiral ligand is introduced, these aggregates can become chiral, creating a chiral environment that can induce asymmetry in reactions with prochiral substrates. wikipedia.org The use of chiral ligands like (-)-sparteine (B7772259) has been shown to be effective in the asymmetric metalation of prochiral substrates, leading to the formation of enantioenriched organolithium species. wikipedia.org

The table below outlines strategies for achieving asymmetry using organolithium reagents.

| Strategy | Description | Example | Ref |

| Chiral Ligands | A chiral ligand coordinates to the lithium atom, creating a chiral aggregate that directs the reaction stereochemistry. | Use of (-)-sparteine in asymmetric deprotonation. | wikipedia.org |

| Chiral Auxiliaries | A chiral auxiliary is attached to the substrate, directing the approach of the organolithium reagent. | Stereoselective alkylation reactions. | fiveable.me |

| Dynamic Kinetic Resolution | A racemic organolithium compound is equilibrated while one enantiomer reacts preferentially with a chiral reagent. | Resolution of racemic organolithium compounds. | fiveable.me |

For fluoroaryl organolithium compounds like 3-fluoro-4-methoxyphenyllithium, the development of new chiral ligands and protocols for asymmetric transformations is a promising area of research. This could lead to the efficient synthesis of chiral fluorinated building blocks, which are highly valuable in medicinal chemistry. The study of the structure and reactivity of chiral mixed aggregates containing fluoroaryl lithium species will be crucial for the rational design of new asymmetric methods. nih.gov

Green Chemistry Approaches in Organolithium Methodologies

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to organolithium chemistry. taylorandfrancis.com Traditionally, reactions involving highly reactive organolithium reagents have required the use of anhydrous and often hazardous organic solvents. nih.gov

Recent research has demonstrated the feasibility of conducting organolithium reactions in more environmentally benign media. For example, nucleophilic additions of Grignard and organolithium reagents to ketones have been successfully carried out in water, a prototypical green solvent. nih.gov This is a significant departure from the conventional wisdom that these reagents are incompatible with protic solvents. Flow chemistry is another green technology that is being explored for organolithium reactions. taylorandfrancis.com Flow reactors allow for precise control over reaction parameters, which can lead to improved safety, efficiency, and scalability.

The table below highlights some green chemistry approaches applicable to organolithium chemistry.

| Approach | Benefit | Example | Ref |

| Use of Greener Solvents | Reduced environmental impact and toxicity. | Reactions in water or bio-based eutectic mixtures. | nih.gov |

| Flow Chemistry | Improved safety, efficiency, and scalability. | Generation and in-situ reaction of organolithium species. | taylorandfrancis.com |

| Catalytic Methods | Reduced waste generation and improved atom economy. | Palladium-catalyzed cross-coupling reactions. | researchgate.netrug.nl |

The application of these green methodologies to the synthesis and reactions of fluoroaryl organolithiums like 3-fluoro-4-methoxyphenyllithium is an important area for future research. Developing robust and efficient protocols that minimize the use of hazardous solvents and reagents will be key to making the synthesis of fluorinated compounds more sustainable. The inherent reactivity of organolithium compounds presents challenges, but also opportunities for innovative solutions in green chemistry. taylorandfrancis.comnih.gov

Interdisciplinary Applications in Materials Science

The unique electronic properties of fluorinated aromatic compounds make them attractive building blocks for advanced materials. rsc.org Fluoroaryl organolithium reagents, such as 3-fluoro-4-methoxyphenyllithium, can serve as key intermediates in the synthesis of these materials.

The introduction of fluorine atoms into organic materials can significantly influence their properties, including their thermal stability, oxidative stability, and electronic characteristics. For example, fluorinated organic semiconductors are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The ability to precisely introduce fluorine atoms into specific positions of a molecule, which can be achieved using fluoroaryl organolithium reagents, is crucial for tuning the properties of these materials.

The table below lists potential applications of fluoroaryl compounds in materials science.

| Application Area | Role of Fluorine | Potential Compound Class |

| Organic Electronics | Tuning of energy levels, improving stability. | Fluorinated organic semiconductors. |

| Liquid Crystals | Modification of mesomorphic properties. | Fluorinated liquid crystal molecules. |

| Polymers | Enhancement of thermal and chemical resistance. | Fluorinated polymers. |

Future research in this area will involve the design and synthesis of novel fluorinated monomers and polymers derived from fluoroaryl organolithium precursors. The collaboration between synthetic chemists and materials scientists will be essential for developing new materials with tailored properties for a wide range of applications, from flexible electronics to high-performance coatings. The versatility of fluoroaryl organolithium reagents makes them powerful tools for the construction of these advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing lithium;1-fluoro-2-methoxybenzene-5-ide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with halogenation of 2-methoxybenzene using fluorinating agents (e.g., Selectfluor) under anhydrous conditions to introduce the fluorine substituent.

- Step 2 : Deprotonate the intermediate using lithium bases (e.g., LiHMDS) in aprotic solvents (THF or DMF) at low temperatures (−78°C) to stabilize the anion.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of lithium reagents to prevent side reactions (e.g., over-lithiation). Use inert atmospheres (argon/glovebox) to avoid moisture interference .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodology :

- NMR : Use H NMR to identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons. F NMR detects fluorine environments (δ −110 to −160 ppm for aryl-F).

- IR Spectroscopy : Identify C-F stretches (~1250–1100 cm) and Li-O interactions (broad bands ~500–400 cm).

- X-ray Diffraction : For solid-state analysis, grow single crystals via slow evaporation in hexane/ether mixtures. Refine data to resolve Li coordination geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

- Methodology :

- Systematic Review : Compile all published NMR, IR, and XRD data into a comparative table. Highlight discrepancies in chemical shifts or bond lengths.

- Controlled Replication : Reproduce synthesis and characterization under standardized conditions (solvent purity, temperature, instrument calibration).

- Error Analysis : Evaluate potential sources of variation (e.g., solvent polarity effects on F NMR shifts, crystallographic resolution limits) .

Q. What computational approaches are suitable for modeling the reactivity of this compound in organometallic reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model Li coordination modes and electron distribution. Optimize geometries at the B3LYP/6-311+G(d,p) level.

- Reactivity Predictions : Simulate nucleophilic attack trajectories (e.g., in cross-coupling reactions) and compare with experimental yields.

- Benchmarking : Validate models against crystallographic data (e.g., Li–O bond distances) and kinetic studies .

Q. How can researchers design experiments to investigate the air- and moisture sensitivity of this compound?

- Methodology :

- Controlled Degradation : Expose the compound to controlled humidity levels (using desiccators with saturated salt solutions) and monitor decomposition via in-situ IR.

- Kinetic Studies : Measure reaction rates with water/methanol under varying temperatures to derive activation parameters.

- Stabilization Strategies : Test additives (e.g., crown ethers) to enhance stability and characterize adducts via Li NMR .

Methodological Guidance

Q. What strategies ensure experimental reproducibility in studies involving this compound?

- Protocol Standardization :

- Detail solvent drying methods (e.g., molecular sieves for THF) and lithiation times in experimental sections.

- Provide raw spectral data (e.g., NMR FID files) in supplementary materials for peer validation .

Q. How should researchers structure a manuscript to highlight the novelty of this compound applications?

- Framework :

- Introduction : Contrast existing fluorinated lithium reagents (e.g., LiHMDS) with the target compound’s unique electronic profile.

- Results : Use tables to compare catalytic efficiency (e.g., turnover numbers) against benchmarks.

- Discussion : Propose mechanisms for observed reactivity, citing computational support .

Data Management and Analysis

Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.